molecular formula C30H32N2O4 B610499 RK-52 CAS No. 2127401-37-8

RK-52

Cat. No. B610499
CAS RN: 2127401-37-8
M. Wt: 484.596
InChI Key: WFTHOJCUJHBJLJ-ABVUEGDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RK-52 is a synthetic inhibitor of rhodesain, characterized by an impressive ksecond value (ksecond = 67000 × 103 M−1 min−1) and by a picomolar affinity toward the trypanosomal protease (Ki = 38 pM).

Scientific Research Applications

1. Biochemistry and Autoimmunity

The RK-52 protein, also known as the 52-kD Ro/SSA autoantigen, has been extensively studied in the context of autoimmune diseases. A major focus is on its role in conditions like systemic lupus erythematosus and Sjogren's syndrome. The protein is encoded by separate genes from the 60-kD Ro/SSA autoantigens, and it's unique for containing both a zinc finger and leucine zipper motif, suggesting a role in DNA/RNA binding (Itoh, Itoh, & Frank, 1991). Further research has detailed its molecular structure and sequence, contributing to our understanding of its interaction with autoantibodies (Chan, Hamel, Buyon, & Tan, 1991).

2. Immunology

The immunological aspect of this compound has been another focus area, particularly in relation to the expression and antigenicity of the protein. Studies have shown enhanced membrane expression of the 52 kDa Ro(SS-A) antigen in human keratinocytes under inflammatory conditions, which could be key in understanding autoimmune responses in diseases like lupus (Dörner et al., 1995). Moreover, research into the Zn2+ binding domain of the Ro 52 kDa protein highlights its significance as a target for conformation-dependent autoantibodies, thus providing insights into autoimmune mechanisms (Pourmand & Pettersson, 1998).

3. Cell Biology and Genetics

The this compound protein's genomic structure and the identification of alternatively spliced transcripts have implications in cell biology and genetics. The protein's presence in fetal and adult heart, along with its diverse mRNA forms, suggests a broader functional role and possible involvement in developmental processes (Chan, Di Donato, Hamel, Tseng, & Buyon, 1995).

4. Application in Experimental Models

This compound has also been used in experimental models, like the induction of in vitro heart block, to study its physiological effects. This application is particularly relevant in understanding the pathogenesis of neonatal lupus and the role of autoantibodies in cardiac conduction disturbances (Viana et al., 1998).

properties

CAS RN

2127401-37-8

Molecular Formula

C30H32N2O4

Molecular Weight

484.596

IUPAC Name

benzyl ((S)-1-oxo-1-(((S,E)-6-oxo-1-phenylhept-4-en-3-yl)amino)-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C30H32N2O4/c1-23(33)17-19-27(20-18-24-11-5-2-6-12-24)31-29(34)28(21-25-13-7-3-8-14-25)32-30(35)36-22-26-15-9-4-10-16-26/h2-17,19,27-28H,18,20-22H2,1H3,(H,31,34)(H,32,35)/b19-17+/t27-,28+/m1/s1

InChI Key

WFTHOJCUJHBJLJ-ABVUEGDBSA-N

SMILES

CC(/C=C/[C@H](CCC1=CC=CC=C1)NC([C@H](CC2=CC=CC=C2)NC(OCC3=CC=CC=C3)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RK-52;  RK 52;  RK52; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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